2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is known for its unique structure, which includes a quinoline core fused with a dioxin ring
Vorbereitungsmethoden
The synthesis of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and yield of the compound .
Analyse Chemischer Reaktionen
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different functional groups or ring structures.
Dioxin derivatives: These compounds have the dioxin ring but differ in other structural aspects.
The uniqueness of this compound lies in its combined quinoline and dioxin structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H10N2O2 |
---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2,3-dihydro-[1,4]dioxino[2,3-b]quinolin-10-amine |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-3-1-2-4-8(7)13-11-10(9)14-5-6-15-11/h1-4H,5-6H2,(H2,12,13) |
InChI-Schlüssel |
UTTPDGKYHNSLFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=NC3=CC=CC=C3C(=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.